2-Pentanone, 4-methyl-4-nitroso-

Description

Nomenclature and Structural Context within Ketone and Nitroso Compound Families

The formal IUPAC name, 2-Pentanone, 4-methyl-4-nitroso-, precisely describes its molecular architecture. "2-Pentanone" indicates a five-carbon alkane backbone ("pentan-") with a carbonyl group (C=O) at the second carbon position, defining it as a ketone. ontosight.aifoodb.ca Ketones are a class of organic compounds where a carbonyl group is bonded to two other carbon atoms. foodb.ca The "-one" suffix is characteristic of ketones.

The "4-methyl-4-nitroso-" prefix specifies the substituents on this pentanone chain. Both a methyl group (-CH₃) and a nitroso group (-N=O) are located at the fourth carbon atom. This compound is a member of the C-nitroso compound family, where a nitroso group is directly bonded to a carbon atom. Specifically, it is a tertiary nitrosoalkane because the carbon atom bonded to the nitroso group is also bonded to three other carbon atoms. This structural feature prevents isomerization to an oxime, a common and rapid reaction for primary and secondary nitrosoalkanes, thus lending it greater stability.

Table 2: Functional Groups in 2-Pentanone, 4-methyl-4-nitroso-

| Functional Group | Family | Structural Formula | Location on Backbone |

|---|---|---|---|

| Carbonyl | Ketone | C=O | Carbon 2 |

Historical Perspectives and Early Chemical Investigations of C-Nitroso Ketones

The study of C-nitroso compounds has a long history, dating back to 1874 with the work of Adolf von Baeyer. Early investigations were often characterized by the striking colors of these compounds; monomeric forms are typically blue or green, while they often exist as colorless dimers in the solid state.

The synthesis of α-nitroso ketones, a class to which 2-Pentanone, 4-methyl-4-nitroso- belongs, has historically been achieved through the nitrosation of ketones using agents like alkyl nitrites in the presence of acid catalysts. A significant challenge in early C-nitroso chemistry was the high reactivity and instability of these compounds. Primary and secondary nitrosoalkanes, which have at least one hydrogen atom on the nitroso-bearing carbon, readily isomerize to their more stable oxime tautomers. This made the isolation of such compounds difficult. Consequently, the study of tertiary C-nitroso compounds, which lack this α-hydrogen and are therefore incapable of this isomerization, provided a more accessible path for investigating the fundamental properties of the C-nitroso group.

The development of spectroscopic methods and a deeper understanding of reaction mechanisms in the 20th century allowed for more detailed investigations into the structure and reactivity of these molecules, including the influence of adjacent functional groups like ketones.

Contemporary Significance in Synthetic Organic Chemistry Research

In modern synthetic organic chemistry, C-nitroso compounds are recognized for their versatile reactivity. The discovery that these compounds can act as potent dienophiles in Diels-Alder reactions, participate in ene reactions, and undergo photochemical transformations has made them valuable intermediates. wikipedia.org The nitroso group is a powerful tool for introducing nitrogen and oxygen functionalities into complex molecules.

The presence of both a ketone and a nitroso group in 2-Pentanone, 4-methyl-4-nitroso- makes it a bifunctional substrate with potential for unique chemical transformations. The electron-withdrawing properties of the adjacent ketone group can influence the reactivity of the nitroso moiety. Research on α-nitro and α-nitroso ketones explores their photorearrangement capabilities and their use in synthesizing other complex structures. rsc.org

While specific, widespread applications of 2-Pentanone, 4-methyl-4-nitroso- are not extensively documented in mainstream industrial processes, its value lies in its potential as a building block in targeted organic synthesis. The general class of nitroso compounds has gained renewed interest due to their connection to the biological chemistry of nitric oxide, a key signaling molecule. nih.gov This has spurred further research into the synthesis and reactivity of various nitroso-containing molecules, including multifunctional ones like C-nitroso ketones. The development of catalytic asymmetric reactions, such as the nitroaldol (Henry) reaction for ketones, highlights the ongoing effort to control the stereochemistry of products derived from related starting materials. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Pentanone, 4-methyl-4-nitroso- |

| α-chloroacrylonitrile |

| Danishefsky's diene |

| 1-methoxy-3-trimethylsiloxy-buta-1,3-diene |

| Brassard dienes |

| 1,3-alkoxy-1-trimethylsiloxy-1,3-butadienes |

| Rawal dienes |

| 1-dialkylamino-3-trimethylsiloxy-1,3-butadienes |

| cyclopentadiene |

| butenone |

| 2,2,4-trimethylpentane |

| dimethylformamide |

| ethylene glycol |

| N-nitroso-2,3-dihydroxymorpholine |

| N-nitroso-2,5-dihydroxymorpholine |

| N-nitroso-3-acetoxy-2-hydroxymorpholine |

| N-nitroso-5-acetoxy-2-hydroxymorpholine |

| glyoxal |

| ethylene glycol |

| acetaldehyde |

| acetic acid |

| α-acetoxy-N-nitrosopyrrolidine |

| deoxyguanosine |

| N-nitroso-1-hydroxypropylpropylamine |

| propyl diazohydroxide |

| propionaldehyde |

| propyldiazonium ion |

| 1-propanol |

| 2-propanol |

| α-hydroxyNSAR |

| formaldehyde |

| methyldiazonium ion |

| N-(4-nitratohexy1)acetamide |

| 2-nitropentan-3-one |

| 2-hydroxyiminopentan-3-one |

| a-nitrocamphor |

| 3β-hydroxy-16-nitroandrost-5-en-17-one |

| m-nitrobenzaldehyde |

| o-nitrobenzaldehyde |

| p-nitrobenzaldehyde |

| 4-methyl-2-pentanol |

| 4-methyl-2-pentanone (B128772) peroxide |

| diacetone alcohol |

| mesityl oxide |

| 4-(ethylnitrosoamino)-4-methylpentan-2-one |

| 4-hydroxy-4-methyl-2-pentanone |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine |

| N-nitroso-N-ethyl piperazine |

| 4-methyl-4-(methylnitrosoamino)-2-pentanone |

| N-nitroso-Dibutylamine |

| N-nitroso-N-methylbutylamine |

| N-nitroso-N-ethylbutylamine |

| N-nitroso valsartan (B143634) methyl ester |

| methyl2-(((2-cyano-[1,1-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoate |

| 2-Pentanone, 4-methyl-4-nitro- |

| 2-Pentanone, 4-hydroxy-4-methyl- |

| 2-Pentanone, 4-methyl-4-phenyl- |

| 2-Pentanone, 4-methyl-4-(methylthio)- |

| 2-Pentanone, 4-methoxy-4-methyl- |

| 3,3,4-trimethyl-4-nitroso-2-pentanone |

| 4-methyl-2-pentanone |

| methyl isobutyl ketone |

| isonitroso 4-methyl-2-pentanone |

| 4-methyl-2,3-pentanedione dioxime |

| nitrosobenzene |

| diphenylmercury |

| phenylmagnesium bromide |

| nitrosyl chloride |

| diphenylamine |

| 2-nitro-2-nitrosopropane |

| 2-nitropropane |

| p-quinone monoxime |

| p-nitrosophenol |

| anisole |

| 4-nitrosomenthon |

| dipivaloylmethane |

| 4-nitroso-2,2,6,6-tetramethylheptane-3,5-dione |

| 3-chloro-2-nitrosonorbornane |

| 2-chloro-1-nitro-4-nitrosobut-2-ene |

An in-depth analysis of the synthetic methodologies for producing 2-Pentanone, 4-methyl-4-nitroso-, reveals a focus on the direct nitrosation of ketone precursors. This approach is governed by the selection of appropriate starting materials, the choice of nitrosating agents, and precise control of the reaction environment.

Structure

3D Structure

Properties

CAS No. |

60027-50-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-methyl-4-nitrosopentan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-5(8)4-6(2,3)7-9/h4H2,1-3H3 |

InChI Key |

DDAFPVRRYUYWAI-UHFFFAOYSA-N |

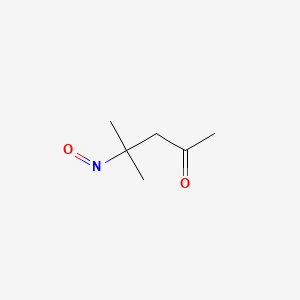

Canonical SMILES |

CC(=O)CC(C)(C)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentanone, 4 Methyl 4 Nitroso

Advancements in Continuous Flow Synthetic Approaches

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for seamless multi-step reactions and automated process control. While specific literature detailing the continuous flow synthesis of 2-Pentanone, 4-methyl-4-nitroso- is not extensively available, advancements in the flow synthesis of related ketones and nitroso compounds provide a clear framework for the development of such a process. The construction of the target molecule involves forming a ketone backbone and introducing a tertiary nitroso group, both of which have been addressed in various flow chemistry contexts.

The synthesis of ketones and their derivatives in continuous flow has been demonstrated with high efficiency. For instance, the α-alkylation of ketones, a fundamental C-C bond-forming reaction, has been successfully translated to a continuous flow methodology. This approach overcomes common issues found in batch reactions, such as low yields and the need for cryogenic temperatures. By utilizing flow reactors, researchers have achieved excellent yields, reduced reaction times, and enabled straightforward scaling-out of production. rsc.org

In a typical setup, a stream of the ketone substrate is mixed with a base like lithium diisopropylamide (LDA) in a cooled reactor coil to form the enolate, which then reacts with an alkylating agent in a second reactor coil. rsc.org This method provides superior control over the highly energetic intermediates. rsc.org

Table 1: Representative Examples of Ketone α-Alkylation in Continuous Flow

| Ketone Substrate | Alkylating Agent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Propiophenone | Benzyl bromide | ~10 min | 75% | rsc.org |

| 2-Phenylacetophenone | Benzyl bromide | ~10 min | 92% | rsc.org |

| 2-Phenylacetophenone | Allyl bromide | ~10 min | 95% | rsc.org |

| 3-Pentanone | Benzyl bromide | ~10 min | 78% | rsc.org |

Data sourced from Reaction Chemistry & Engineering. rsc.org

Furthermore, the introduction of nitroso groups under flow conditions has been effectively achieved, particularly for the synthesis of N-nitrosamines. These methods often employ alternative nitrosating agents to the traditional sodium nitrite (B80452) and acid. One notable approach uses tert-butyl nitrite (TBN) in a continuous flow process. schenautomacao.com.br This system is advantageous as it can be operated under solvent-free, metal-free, and acid-free conditions, simplifying product isolation and generating benign by-products like tert-butanol. schenautomacao.com.br Such a strategy could be conceptually adapted for C-nitrosation reactions required for the synthesis of 2-Pentanone, 4-methyl-4-nitroso-.

Another advanced technique is the use of photochemistry in continuous flow reactors for the synthesis of nitrosoarenes from o-nitrophenylimines. nih.govnih.gov Flow photochemistry offers uniform irradiation and high efficiency, allowing for the robust and scalable production of nitroso compounds that are often unstable and difficult to access via batch methods. nih.govacs.org The use of high-power LEDs and specialized solvents like trifluoroethanol has been crucial to the success of these methods. nih.govnih.gov

A hypothetical continuous flow synthesis of 2-Pentanone, 4-methyl-4-nitroso- could therefore be envisioned as a two-step telescoped process. The first stage could involve the synthesis of the 4-methyl-2-pentanone (B128772) precursor. The second stage would introduce the nitroso group at the tertiary carbon position, potentially using a flow-optimized nitrosating agent, followed by in-line purification to yield the final product. The precise control over reaction parameters in a flow system would be critical for managing the reactivity and potential instability of the target nitroso compound.

Chemical Reactivity and Reaction Mechanisms of 2 Pentanone, 4 Methyl 4 Nitroso

Transformations Involving the Nitroso Moiety

The nitroso group (-N=O) is a versatile functional group that can undergo various transformations, including reduction, oxidation, and reactions with both nucleophilic and electrophilic species.

Reduction Pathways Leading to Amine Derivatives

The reduction of the nitroso group is a common transformation that typically leads to the corresponding primary amine. In the case of 2-Pentanone, 4-methyl-4-nitroso-, reduction would yield 4-amino-4-methyl-2-pentanone. This transformation can be achieved using a variety of reducing agents.

Catalytic hydrogenation is a widely used method for this purpose. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate.

Alternatively, chemical reducing agents can be employed. A common choice is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a nitroso group to an amine directly. Other reagents like zinc dust in the presence of an acid (e.g., acetic acid or hydrochloric acid) can also effect this reduction.

Table 1: Common Reagents for the Reduction of Nitroso Groups to Amines

| Reagent | Catalyst/Conditions | Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Primary Amine |

| Hydrogen (H₂) | Platinum(IV) Oxide (PtO₂) | Primary Amine |

| Hydrogen (H₂) | Raney Nickel | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₂O workup | Primary Amine |

| Zinc (Zn) Dust | Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl) | Primary Amine |

Oxidative Reactions of the Nitroso Functional Group

The nitroso group can be oxidized to a nitro group (-NO₂). This transformation requires the use of specific oxidizing agents that can effectively convert the nitrogen atom from a lower to a higher oxidation state. nist.gov

One effective method for the oxidation of aliphatic nitroso compounds is the use of ozone (O₃). ontosight.ai This reaction is often carried out in an inert solvent. Another common approach involves the use of hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, such as a molybdenum salt like ammonium (B1175870) molybdate. nist.gov Other oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) can also be employed for this purpose. The oxidation of 2-Pentanone, 4-methyl-4-nitroso- would result in the formation of 4-methyl-4-nitro-2-pentanone.

Table 2: Reagents for the Oxidation of Nitroso Groups to Nitro Groups

| Oxidizing Agent | Catalyst/Conditions | Product |

| Ozone (O₃) | Inert solvent | Nitro Compound |

| Hydrogen Peroxide (H₂O₂) | Molybdenum catalyst (e.g., Ammonium Molybdate) | Nitro Compound |

| Peroxy Acids (e.g., MCPBA) | Inert solvent | Nitro Compound |

Reactions with Nucleophilic and Electrophilic Species

The nitrogen atom of the nitroso group possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. For instance, protonation of the oxygen atom by a strong acid can activate the nitroso group towards nucleophilic attack.

Conversely, the nitrogen atom is bonded to a highly electronegative oxygen atom, which makes the nitrogen atom itself susceptible to nucleophilic attack under certain conditions. The reactivity of the nitroso group is complex and can be influenced by the steric and electronic environment within the molecule.

Photochemical and Thermal Decomposition Pathways

Nitroso compounds are known to be sensitive to light and heat. Photochemical decomposition of nitrosoalkanes can proceed via homolytic cleavage of the carbon-nitrogen bond to generate an alkyl radical and a nitric oxide radical. For 2-Pentanone, 4-methyl-4-nitroso-, this would lead to the formation of a 4-methyl-2-pentanon-4-yl radical and nitric oxide. These reactive radical species can then undergo various secondary reactions, such as dimerization, disproportionation, or reaction with the solvent. Studies on related α-nitroso ketones suggest that photolysis can be an efficient degradation pathway. copernicus.orgcopernicus.orgresearchgate.net

Thermal decomposition of nitroso compounds can also occur, often initiated by the cleavage of the C-N bond. The stability of the resulting radicals plays a crucial role in the decomposition temperature. For N-nitroso compounds, thermal decomposition can begin at temperatures around 120 °C, with the rate increasing significantly at higher temperatures. The presence of the ketone functionality in 2-Pentanone, 4-methyl-4-nitroso- may influence the decomposition mechanism and products. For instance, theoretical studies on the thermal decomposition of 1-nitroso-2-naphthol (B91326) indicate that the process is complex and can be affected by factors such as the heating rate. nih.gov

Reactivity of the Ketone Moiety

The carbonyl group (C=O) of the ketone is a site of significant reactivity, primarily undergoing nucleophilic addition reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in 2-Pentanone, 4-methyl-4-nitroso- is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

A classic example is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions are powerful methods for forming new carbon-carbon bonds. For instance, the reaction of 2-Pentanone, 4-methyl-4-nitroso- with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 2,4-dimethyl-4-nitroso-2-pentanol. It is important to note that the nitroso group might also react with the organometallic reagent, potentially leading to a mixture of products.

Another important nucleophilic addition is the Wittig reaction, which involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction would replace the carbonyl oxygen of 2-Pentanone, 4-methyl-4-nitroso- with a carbon-carbon double bond.

The addition of cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN) in the presence of a weak acid, leads to the formation of a cyanohydrin. In the case of 2-Pentanone, 4-methyl-4-nitroso-, this reaction would produce 2-hydroxy-4-methyl-4-nitroso-2-pentanenitrile. This reaction is a useful method for extending the carbon chain. youtube.comnist.gov

Table 3: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

| Nucleophile | Reagent(s) | Product Type |

| Hydride (H⁻) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Alkyl/Aryl group | Grignard Reagent (RMgX) or Organolithium (RLi) | Tertiary Alcohol |

| Alkylidene group | Wittig Reagent (Ph₃P=CHR) | Alkene |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) / Weak Acid | Cyanohydrin |

| Alkoxide (RO⁻) | Alcohol (ROH) / Acid or Base Catalyst | Hemiketal |

| Amine (RNH₂) | Primary Amine / Acid Catalyst | Imine |

Alpha-Proton Reactivity: Enolization and Derivatives

The ketone group in 2-Pentanone, 4-methyl-4-nitroso- possesses two sets of alpha-protons, at the C1 (methyl) and C3 (methylene) positions. The presence of these acidic protons allows for enolization, a fundamental process in ketone chemistry. Under basic or acidic conditions, the ketone can form two different enolate or enol intermediates, respectively.

The C3 methylene (B1212753) protons are generally considered more acidic due to the formation of a more substituted, and thus more stable, enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation and acylation, to form derivatives at the C3 position. The C1 methyl protons, while less acidic, can also be removed under stronger basic conditions, leading to reactions at the methyl group.

Table 1: Potential Enolate-Driven Reactions

| Reactant | Product Type | Potential Product Name |

| Alkyl Halide (e.g., CH₃I) | C-Alkylated Ketone | 3,4-Dimethyl-4-nitroso-2-pentanone |

| Acyl Chloride (e.g., CH₃COCl) | β-Diketone | 3-Acetyl-4-methyl-4-nitroso-2-pentanone |

| Aldehyde (e.g., Benzaldehyde) | α,β-Unsaturated Ketone | 3-Benzylidene-4-methyl-4-nitroso-2-pentanone |

Condensation Reactions with Nitrogen-Containing Compounds

The carbonyl group of 2-Pentanone, 4-methyl-4-nitroso- is susceptible to nucleophilic attack by nitrogen-containing compounds such as primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives. These reactions typically proceed via an initial addition to the carbonyl carbon, followed by dehydration to yield a C=N double bond.

For instance, reaction with a primary amine (R-NH₂) would be expected to form an imine. Similarly, reaction with hydroxylamine (NH₂OH) would yield an oxime, and reaction with hydrazine (NH₂NH₂) or its derivatives would produce a hydrazone. The reactivity in these condensation reactions can be influenced by the steric hindrance around the carbonyl group and the electronic effects of the remote nitroso group. rsc.org

Selective Reduction and Oxidation of the Ketone Group

The ketone functionality can be selectively reduced to a secondary alcohol, 4-methyl-4-nitroso-2-pentanol, using various reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are typically effective for this transformation without affecting the nitroso group. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially also reduce the nitroso group.

Conversely, the oxidation of the ketone group would require cleavage of a carbon-carbon bond, a reaction that is not typically favored. However, under forcing conditions, oxidation could lead to the formation of carboxylic acids. It is important to note that the nitroso group itself can be sensitive to oxidizing conditions.

Inter-Functional Group Reactivity and Potential Tautomeric Forms

The presence of both a ketone and a nitroso group on the same carbon skeleton opens the door to more complex interactions and potential tautomeric equilibria.

Influence of Remote Nitroso Group on Ketone Reactivity

The electron-withdrawing nature of the nitroso group can influence the reactivity of the ketone. This effect, transmitted through the carbon chain (inductive effect), can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the nitroso group may impact the acidity of the alpha-protons, although this effect is likely to be modest due to the distance. Studies on related nitroso compounds have explored the electronic influence of this functional group. nih.gov

Intramolecular Cyclization Pathways

The bifunctional nature of 2-Pentanone, 4-methyl-4-nitroso- could potentially lead to intramolecular cyclization reactions under specific conditions. For example, if the nitroso group were to be reduced to a hydroxylamine, this new nucleophilic center could potentially attack the carbonyl carbon, leading to the formation of a cyclic hemiaminal. Theoretical studies on other bifunctional molecules have shown the possibility of such intramolecular transformations. herts.ac.ukresearchgate.net

Mechanistic Investigations of Complex Transformations

Identification and Characterization of Reaction Intermediates

The transient nature of intermediates in the reactions of nitroso compounds necessitates the use of advanced spectroscopic and computational methods for their identification and characterization. For 2-Pentanone, 4-methyl-4-nitroso-, a tertiary nitrosoalkane, several potential reactive intermediates can be postulated based on the established chemistry of this functional group.

Upon thermal or photochemical excitation, the relatively weak C-N bond in tertiary nitrosoalkanes is prone to homolytic cleavage, which would lead to the formation of a tertiary alkyl radical and nitric oxide. The presence of a neighboring carbonyl group, as in 2-Pentanone, 4-methyl-4-nitroso-, can influence the stability and subsequent reaction pathways of these radical intermediates.

In the presence of acidic conditions, protonation of the nitroso group can occur, leading to a more electrophilic species. This protonated intermediate is more susceptible to nucleophilic attack.

Furthermore, like other C-nitroso compounds, 2-Pentanone, 4-methyl-4-nitroso- can exist in equilibrium with its dimeric form, an azodioxy compound. The monomer-dimer equilibrium is a key aspect of nitroso chemistry, with the blue-colored monomer often being the more reactive species. Spectroscopic techniques such as UV-Vis can be employed to monitor this equilibrium.

Table 1: Potential Reaction Intermediates of 2-Pentanone, 4-methyl-4-nitroso- and Methods for their Characterization

| Intermediate | Proposed Structure | Method of Generation | Characterization Techniques |

| Tertiary Alkyl Radical | (CH₃)₂C(•)CH₂C(O)CH₃ | Thermal/Photochemical Homolysis | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments |

| Protonated Nitroso Compound | (CH₃)₂C(NOH⁺)CH₂C(O)CH₃ | Acid Catalysis | Nuclear Magnetic Resonance (NMR) Spectroscopy (low temperature), Mass Spectrometry |

| Azodioxy Dimer | [(CH₃)₂C(N=O)CH₂C(O)CH₃]₂ | Spontaneous in Solution | UV-Vis Spectroscopy, X-ray Crystallography (for solid state) |

Kinetic Analysis and Rate Determinations

Studies on the thermal decomposition of tertiary nitrosoalkanes indicate that the rate is primarily dependent on the stability of the resulting tertiary alkyl radical. The presence of the carbonyl group in the γ-position in 2-Pentanone, 4-methyl-4-nitroso- may have a modest electronic effect on the rate of C-N bond cleavage.

In photochemical reactions, the quantum yield and reaction rate would be dependent on the wavelength of light used and the efficiency of intersystem crossing to a reactive excited state.

For reactions proceeding through the dimeric form, the rate of reaction may be dependent on the rate of dissociation of the dimer into the monomeric form. This dissociation is often the rate-determining step.

Table 2: Factors Influencing Reaction Rates of Tertiary Nitrosoalkanes

| Factor | Influence on Reaction Rate | Rationale |

| Temperature | Increases rate of thermal decomposition | Provides energy to overcome the activation barrier for C-N bond homolysis. |

| Solvent Polarity | Can influence rates of both unimolecular and bimolecular reactions | Stabilization of charged or polar intermediates and transition states. |

| Light Intensity | Increases rate of photochemical reactions | Higher photon flux leads to a greater number of excited molecules. |

| Presence of Radical Initiators | Can accelerate decomposition | Provides an alternative, lower energy pathway for radical formation. |

| Acid/Base Catalysis | Can accelerate reactions involving protonated or deprotonated species | Lowers the activation energy for nucleophilic or electrophilic attack. |

Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving 2-Pentanone, 4-methyl-4-nitroso- is a critical aspect, particularly in reactions that create new stereocenters. The tertiary carbon bearing the nitroso group is a prochiral center if the two methyl groups are considered within a chiral environment, or if reactions introduce a new chiral center elsewhere in the molecule.

Reactions proceeding through a planar radical intermediate, such as those initiated by homolytic cleavage of the C-N bond, would be expected to lead to a racemic or diastereomeric mixture of products if a new stereocenter is formed at the tertiary carbon. The facial selectivity of any subsequent attack on the radical intermediate would determine the product distribution.

In concerted reactions, such as the nitroso-ene reaction, the stereochemical outcome is often dictated by the geometry of the transition state. The conformation of the reacting alkene and the orientation of the nitroso group will determine the stereochemistry of the newly formed C-C and C-N bonds.

For reactions involving nucleophilic attack on the nitroso nitrogen, the approach of the nucleophile can be influenced by steric hindrance from the bulky tertiary alkyl group, potentially leading to some degree of diastereoselectivity if other stereocenters are present in the molecule.

A comprehensive understanding of the stereochemical outcomes of reactions of 2-Pentanone, 4-methyl-4-nitroso- would require detailed experimental studies, including the use of chiral catalysts or auxiliaries to induce enantioselectivity.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

A detailed IR spectrum of 2-Pentanone, 4-methyl-4-nitroso- would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key absorptions would include a strong band for the carbonyl (C=O) group of the ketone, typically found in the range of 1700-1725 cm⁻¹. Additionally, the nitroso (-N=O) group would produce a characteristic stretching vibration, the position of which can vary but is generally observed between 1500 and 1600 cm⁻¹. The spectrum would also show various C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The N=O stretch would also be observable, and its intensity could provide further structural insights. The symmetric stretching and bending vibrations of the carbon skeleton would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-Pentanone, 4-methyl-4-nitroso- would provide information on the number of different types of protons and their neighboring environments. Based on its structure, one would anticipate distinct signals for the three methyl groups and the methylene group. The chemical shifts of these protons would be influenced by the adjacent carbonyl and nitroso groups. For instance, the methylene protons adjacent to the carbonyl group would be expected to appear at a lower field (higher ppm value) compared to the methyl protons further away.

Carbon-13 (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For 2-Pentanone, 4-methyl-4-nitroso-, six distinct carbon signals would be expected. The carbonyl carbon would be the most downfield signal, typically appearing in the range of 200-220 ppm. The carbon atom attached to the nitroso group would also exhibit a characteristic chemical shift. The remaining signals would correspond to the methyl and methylene carbons.

Advanced Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between neighboring protons, helping to establish the connectivity of the proton-proton spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR spectra.

In the absence of any published experimental or theoretical spectral data for 2-Pentanone, 4-methyl-4-nitroso-, the above descriptions remain hypothetical. Further research and experimental work are required to elucidate the detailed spectroscopic and analytical characteristics of this compound.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for identifying and quantifying compounds containing chromophores, which are the parts of a molecule responsible for its color.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The 2-Pentanone, 4-methyl-4-nitroso- molecule contains two principal chromophores: the carbonyl group (C=O) of the pentanone backbone and the nitroso group (-N=O). The nitroso group, in particular, imparts characteristic spectroscopic features to the molecule.

C-nitroso compounds are well-known for their distinctive blue color in their monomeric form, which arises from a weak n → π* electronic transition of the N=O group in the visible region of the spectrum, typically around 630-700 nm. wikipedia.org However, in solution and in the solid state, many C-nitroso compounds exist in a colorless dimeric form, which exhibits strong UV absorption at different wavelengths. wikipedia.orgwikipedia.org This monomer-dimer equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. wikipedia.org

For the analogous compound, 2-methyl-2-nitrosopropane (B1203614), a solution of its dimer in ethanol (B145695), after standing, shows a UV maximum at 292 nm (ε = 682 M⁻¹cm⁻¹) corresponding to the dimer, and a visible maximum at 686 nm (ε = 14.5 M⁻¹cm⁻¹) for the monomer. orgsyn.org A colorless aqueous solution of the dimer exhibits a UV maximum at 287 nm (ε = 8000 M⁻¹cm⁻¹) and slowly turns blue as the monomer forms. orgsyn.org

Based on this, it is anticipated that 2-Pentanone, 4-methyl-4-nitroso- would exhibit similar behavior. Its UV-Vis spectrum in a suitable solvent would likely show a strong absorption band in the UV region attributable to the dimer and the n → π* transition of the ketone's carbonyl group, and a weaker, characteristic absorption in the visible region for the monomeric form.

Table 1: Expected UV-Vis Absorption Data for 2-Pentanone, 4-methyl-4-nitroso- (based on analogue data)

| Form | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Monomer | Nitroso (-N=O) | ~680 | Low (e.g., ~15) |

| Dimer | Dimer | ~290 | High (e.g., ~700) |

| Ketone | Carbonyl (C=O) | ~280 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For 2-Pentanone, 4-methyl-4-nitroso-, with a molecular formula of C₆H₁₁NO₂, the expected exact mass would be calculated and used to confirm its identity. HRMS is particularly valuable in distinguishing between isomers and confirming the presence of specific elements like nitrogen and oxygen. The use of HRMS in the analysis of N-nitroso compounds has been demonstrated to provide excellent selectivity. nih.gov

Ionization Techniques for Volatile and Non-Volatile Forms

The choice of ionization technique is crucial for the successful mass spectrometric analysis of a compound and depends on its volatility and thermal stability.

For a relatively volatile compound like 2-Pentanone, 4-methyl-4-nitroso-, Electron Ionization (EI) is a common technique. EI is a hard ionization method that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. acs.org The mass spectrum of the analogous compound 2-methyl-2-nitrosopropane shows abundant fragment peaks, with the base peak at m/z 57, corresponding to the tert-butyl cation. orgsyn.org

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight. acs.org

For less volatile forms or when coupled with liquid chromatography, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable. wikipedia.org ESI is a soft ionization technique ideal for polar and large molecules, while APCI is well-suited for relatively polar, semi-volatile samples. wikipedia.org Studies on N-nitrosamines have shown that ESI-MS/MS can produce diagnostic fragment ions. nih.gov A common fragmentation pathway for protonated nitrosamines is the loss of the NO radical (30 Da). nih.gov While this is for N-nitroso compounds, a similar loss of the nitroso group would be a plausible fragmentation pathway for C-nitroso compounds.

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is essential for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that 2-Pentanone, 4-methyl-4-nitroso- is expected to be volatile, GC would be a suitable method for its analysis. The presence of both a ketone and a nitroso group will influence its retention behavior.

The choice of the GC column is critical for achieving good separation. A column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5), is often used for the analysis of a wide range of organic compounds, including ketones. nih.gov The oven temperature program would need to be optimized to ensure good resolution from any impurities or related compounds.

For the analysis of aliphatic ketones, various GC methods have been developed. nih.govnih.gov The retention time of 2-Pentanone, 4-methyl-4-nitroso- would be influenced by its boiling point and its interactions with the stationary phase. It is important to note that some nitroso compounds can be thermally labile, which could potentially lead to degradation in the hot GC injector or column. nih.gov This would need to be investigated during method development.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification capabilities, making it a powerful tool for the definitive analysis of 2-Pentanone, 4-methyl-4-nitroso-.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For a compound like 2-Pentanone, 4-methyl-4-nitroso-, HPLC methods would be developed to assess its purity and stability. A typical HPLC analysis involves a stationary phase, a mobile phase, and a detector.

While specific HPLC application notes for 2-Pentanone, 4-methyl-4-nitroso- are not extensively documented in publicly available literature, a hypothetical HPLC method can be constructed based on the analysis of similar organic molecules. The choice of stationary and mobile phases is critical for achieving optimal separation.

Hypothetical HPLC Parameters:

| Parameter | Details |

| Column | A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar organic compounds. The C18 stationary phase consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups. |

| Mobile Phase | A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would likely be employed. The gradient would start with a higher percentage of water and gradually increase the organic solvent concentration to elute the compound. |

| Detector | A UV-Vis detector would be suitable for detecting the nitroso group, which typically exhibits absorption in the UV or visible region. The specific wavelength for detection would be determined by analyzing the UV-Vis spectrum of the pure compound. |

| Flow Rate | A standard flow rate of 1.0 mL/min is often used. |

| Injection Volume | Typically, a small volume, such as 10 µL, of a dilute solution of the compound in a suitable solvent would be injected. |

The retention time, the time it takes for the compound to travel from the injector to the detector, would be a key parameter for its identification under specific HPLC conditions. The peak area in the resulting chromatogram would be proportional to the concentration of the compound, allowing for its quantification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a newly synthesized or isolated batch of 2-Pentanone, 4-methyl-4-nitroso-, elemental analysis is essential to confirm that the empirical formula matches the theoretical formula, C₆H₁₁NO₂. This verification provides strong evidence of the compound's purity and identity.

The theoretical elemental composition of 2-Pentanone, 4-methyl-4-nitroso- is calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₆H₁₁NO₂:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 55.80 |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.59 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 24.77 |

| Total | 129.158 | 100.00 |

Experimental results from an elemental analyzer would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is considered a confirmation of the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal. If 2-Pentanone, 4-methyl-4-nitroso- can be obtained in a crystalline form, X-ray diffraction analysis would provide precise information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state.

The process of X-ray crystallography involves several steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, the way the X-rays are scattered by the electrons in the crystal, is recorded.

Structure Solution and Refinement: The diffraction data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is built and refined.

Theoretical and Computational Investigations of 2 Pentanone, 4 Methyl 4 Nitroso

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. DFT studies for 2-Pentanone, 4-methyl-4-nitroso- would be expected to provide information on its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic properties such as dipole moment and polarizability. However, no specific DFT studies for this compound have been reported.

Ab Initio Computational Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. There are currently no published ab initio computational studies specifically focused on 2-Pentanone, 4-methyl-4-nitroso-.

Molecular Geometry Optimizations and Conformer Analysis

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a flexible molecule like 2-Pentanone, 4-methyl-4-nitroso-, multiple low-energy conformations may exist. A conformer analysis would identify these different spatial arrangements and their relative energies. No such analysis for this specific nitroso compound is currently available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can locate this transition state structure. Following this, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the identified transition state connects the reactants and products. No studies detailing transition state localization or IRC analysis for reactions involving 2-Pentanone, 4-methyl-4-nitroso- have been found.

Solvent Effects in Computational Simulations

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational simulations can model these interactions in several ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects the molecule's energy and geometry.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box around the solute (2-Pentanone, 4-methyl-4-nitroso-). This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

A hypothetical study on 2-Pentanone, 4-methyl-4-nitroso- would likely investigate a range of solvents with varying polarities to understand their impact on the compound's conformational preferences and electronic properties.

Molecular Dynamics Simulations for Conformational Studies

2-Pentanone, 4-methyl-4-nitroso- possesses several rotatable bonds, leading to a flexible structure with multiple possible conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule. An MD simulation would solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals how the molecule moves and folds.

From these simulations, one could identify the most stable, low-energy conformations and understand the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for 2-Pentanone, 4-methyl-4-nitroso-. These predictions are valuable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl (C=O) and nitroso (N=O) groups.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum.

A data table of predicted spectroscopic data would typically be generated in such a study.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds including 2-Pentanone, 4-methyl-4-nitroso-, a QSRR model could be developed to predict their reactivity based on calculated molecular descriptors.

These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc.

By correlating these descriptors with experimentally determined reactivity data for a set of related nitroso compounds, a predictive model could be built. This model could then be used to estimate the reactivity of new, untested compounds in the same class.

Coordination Chemistry of 2 Pentanone, 4 Methyl 4 Nitroso

Ligand Characterization: Donor Atoms and Chelation Modes

A critical aspect of understanding the coordination chemistry of 2-Pentanone, 4-methyl-4-nitroso-, would be to identify its potential donor atoms and preferred chelation modes. This would involve a detailed analysis of the electronic and steric properties of the molecule.

Coordination Potential of the Nitroso Oxygen or Nitrogen

The nitroso group (-N=O) presents two potential donor atoms: nitrogen and oxygen. In organonitroso ligands, coordination to a metal center can occur through either the nitrogen atom, the oxygen atom, or in a side-on fashion involving both atoms (η²-N,O). wikipedia.org The specific mode of binding would depend on factors such as the nature of the metal ion, its oxidation state, and the electronic influence of the rest of the ligand. Typically, organic nitroso compounds bind to metals as monodentate N-bonded ligands. wikipedia.org However, without experimental data such as X-ray crystallographic or spectroscopic studies for complexes of 2-Pentanone, 4-methyl-4-nitroso-, any discussion on its preferred coordination mode remains speculative.

Coordination Potential of the Ketone Oxygen

The ketone functional group (C=O) in 2-Pentanone, 4-methyl-4-nitroso-, provides another potential coordination site through the lone pairs of electrons on the oxygen atom. Ketones can coordinate to metal centers in a monodentate fashion through the oxygen atom (η¹-O-bonded) or, less commonly, in a bidentate mode involving the carbon and oxygen atoms (η²-C,O-bonded). wikipedia.org The η¹-O-bonded mode is more prevalent with harder, more Lewis-acidic metal centers. wikipedia.org

Investigation of Bidentate or Multidentate Binding

The presence of both a nitroso group and a ketone group in 2-Pentanone, 4-methyl-4-nitroso-, raises the possibility of the molecule acting as a bidentate ligand, coordinating to a single metal center through both the nitroso and ketone functionalities. Such chelation would result in the formation of a stable metallacyclic ring. The geometry and steric hindrance of the molecule would play a crucial role in determining the feasibility of such bidentate coordination. The use of bidentate ligands is a significant strategy in the development of catalysts for various chemical transformations. acs.orgnih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 2-Pentanone, 4-methyl-4-nitroso-, would likely involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The characterization of any resulting complexes would be essential to confirm their formation and elucidate their structures.

Formation of Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are well-known to form a wide variety of coordination complexes. mdpi.com The synthesis of transition metal complexes with 2-Pentanone, 4-methyl-4-nitroso-, could lead to compounds with interesting magnetic, electronic, or catalytic properties. The synthesis of such complexes can be achieved through various methods, including the direct reaction with preformed organic nitroso compounds. wikipedia.org

Synthesis of Main Group Metal Complexes

While less common than with transition metals, main group metals can also form coordination complexes. The Lewis acidity of many main group metal ions would make them suitable candidates for coordination with the oxygen atoms of the ketone and nitroso groups of 2-Pentanone, 4-methyl-4-nitroso-.

Lack of Sufficient Data on the

A thorough review of available scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound 2-Pentanone, 4-methyl-4-nitroso-. Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing on its spectroscopic signatures, catalytic applications, and electrochemical properties.

The current body of scientific publications does not appear to contain in-depth studies on the synthesis of metal complexes with 2-Pentanone, 4-methyl-4-nitroso- as a ligand. As a result, there is no available data on the spectroscopic characteristics (UV-Vis, IR, NMR, EPR) of such complexes, which is essential for understanding the ligand's coordination behavior.

Furthermore, the absence of synthesized and characterized metal complexes of 2-Pentanone, 4-methyl-4-nitroso- means that their potential applications in homogeneous or heterogeneous catalysis have not been explored. Similarly, there is no information regarding the electrochemical properties of any coordination compounds derived from this specific ligand.

While information is available for related compounds such as 4-methyl-2-pentanone (B128772) and other ketones, this information is not applicable to the unique structure and functional groups of 2-Pentanone, 4-methyl-4-nitroso-. The presence of the nitroso group is expected to significantly influence its coordination behavior and the properties of its metal complexes, making extrapolation from other compounds scientifically unsound.

Therefore, until specific research is conducted and published on the coordination chemistry of 2-Pentanone, 4-methyl-4-nitroso-, a comprehensive and factual article on this topic cannot be generated.

Supramolecular Chemistry Involving 2 Pentanone, 4 Methyl 4 Nitroso

Design Principles for Non-Covalent Interactions

The architecture of supramolecular assemblies is dictated by the nature and interplay of various non-covalent bonds. For 2-Pentanone, 4-methyl-4-nitroso-, the key interactions expected to drive its self-assembly are hydrogen bonding, and van der Waals forces. Due to its aliphatic nature, π-π stacking is not a primary mode of interaction.

While 2-Pentanone, 4-methyl-4-nitroso- lacks a hydrogen bond donor, the oxygen atom of the carbonyl group (C=O) can act as a hydrogen bond acceptor. quora.comstackexchange.com In the presence of suitable donor molecules, such as water or alcohols, it can participate in hydrogen bonding. In a pure crystalline state, however, conventional hydrogen bonding would be absent. Instead, weaker C-H···O interactions may play a role in the crystal packing, where an activated hydrogen atom on a carbon adjacent to an electron-withdrawing group interacts with the carbonyl oxygen of a neighboring molecule. ethernet.edu.et

The nitroso group (–N=O) also contains an oxygen atom with lone pairs, which could theoretically act as a hydrogen bond acceptor. However, the electronegativity and accessibility of these lone pairs are influenced by the nitrogen atom, and its role as a hydrogen bond acceptor is less common compared to carbonyl oxygens.

Table 1: Potential Hydrogen Bond Acceptor Sites and Their Characteristics

| Functional Group | Acceptor Atom | Potential for Hydrogen Bonding | Notes |

| Ketone | Oxygen | Strong acceptor | The polarized C=O bond makes the oxygen a good hydrogen bond acceptor. stackexchange.com |

| Nitroso | Oxygen | Weaker acceptor | The electronegativity of the nitrogen atom influences the acceptor strength of the oxygen. |

| Nitroso | Nitrogen | Very weak acceptor | The lone pair on the nitrogen atom is generally less available for hydrogen bonding. |

As an aliphatic compound, 2-Pentanone, 4-methyl-4-nitroso- does not possess aromatic rings, and therefore cannot participate in π-π stacking interactions. This type of non-covalent bond is characteristic of aromatic compounds and plays a significant role in the organization of many organic materials. In the context of this molecule, the absence of aromatic moieties means that other forces will dominate its self-assembly.

Van der Waals forces are the primary intermolecular interactions that will govern the packing of 2-Pentanone, 4-methyl-4-nitroso- in the solid state and its behavior in solution. acs.org These forces, although individually weak, become significant when summed over the entire molecule. They include London dispersion forces, which arise from temporary fluctuations in electron density and increase with the size and surface area of the molecule. The flexible alkyl chains of the pentanone backbone allow for conformational adjustments that can maximize these stabilizing interactions.

In solution, solvophobic effects would also influence the assembly of this molecule. In polar solvents, the nonpolar alkyl parts of the molecule would tend to aggregate to minimize their contact with the solvent, a phenomenon driven by the hydrophobic effect. Conversely, in nonpolar solvents, the polar ketone and nitroso groups might drive aggregation.

Table 2: Van der Waals Radii of Relevant Atoms

| Atom | Van der Waals Radius (Å) |

| Hydrogen (H) | 1.20 |

| Carbon (C) | 1.70 |

| Nitrogen (N) | 1.55 nih.gov |

| Oxygen (O) | 1.52 nih.gov |

Note: These values are approximate and can vary slightly depending on the chemical environment.

Self-Assembly of Ordered Structures

The interplay of the non-covalent interactions described above can lead to the spontaneous formation of ordered supramolecular structures from individual molecules of 2-Pentanone, 4-methyl-4-nitroso-.

Molecular recognition, the specific binding between two or more molecules, is the foundation of host-guest chemistry. wikipedia.org The ketone and nitroso functionalities of 2-Pentanone, 4-methyl-4-nitroso- could potentially act as binding sites for specific guest molecules. For instance, the carbonyl oxygen could coordinate with metal ions or participate in hydrogen bonding with a complementary guest. wikipedia.orgnih.gov

While not a classic host molecule with a pre-organized cavity, in a condensed phase, multiple molecules of 2-Pentanone, 4-methyl-4-nitroso- could assemble to form a transient cavity capable of encapsulating a smaller guest molecule. The specificity of this binding would depend on a combination of size, shape, and chemical complementarity between the host assembly and the guest.

In the solid state, molecules of 2-Pentanone, 4-methyl-4-nitroso- would arrange themselves into a crystal lattice that maximizes stabilizing non-covalent interactions. The final crystalline architecture would be a balance between optimizing van der Waals contacts between the alkyl chains and arranging the polar ketone and nitroso groups in a favorable manner. acs.org

Assembly in Solution and at Interfaces

There is currently no available information on the self-assembly behavior of 2-Pentanone, 4-methyl-4-nitroso- in either solution or at interfaces. The molecular structure of this compound, featuring a ketone and a nitroso group, suggests the potential for intermolecular interactions such as dipole-dipole forces and van der Waals interactions. The presence of the nitroso group, in particular, could lead to specific dimerization or oligomerization behaviors in solution, but this has not been experimentally verified.

Factors that would be critical to investigate include:

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent would likely play a significant role in the aggregation state of the molecule.

Concentration Dependence: The formation of supramolecular assemblies would be expected to be dependent on the concentration of the compound in solution.

Temperature Effects: Thermal energy could influence the strength and dynamics of the intermolecular interactions governing self-assembly.

Interface Behavior: The assembly at air-water, solid-liquid, or other interfaces could differ significantly from its behavior in bulk solution, potentially leading to the formation of monolayers or other ordered structures.

Characterization of Supramolecular Assemblies

The characterization of any potential supramolecular assemblies of 2-Pentanone, 4-methyl-4-nitroso- would require a suite of analytical techniques. The following subsections detail the methods that would be employed for such a study.

Diffraction Techniques (e.g., Powder X-ray Diffraction)

Hypothetical PXRD Data Table:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| No data available | No data available | No data available |

| No data available | No data available | No data available |

| No data available | No data available | No data available |

This table is for illustrative purposes only, as no experimental data has been reported.

Microscopy Techniques (e.g., SEM, TEM, AFM)

Microscopy techniques are essential for visualizing the morphology and structure of supramolecular assemblies on the nanometer and micrometer scales.

Scanning Electron Microscopy (SEM): SEM would be used to examine the surface morphology of solid samples, revealing details about the shape, size, and aggregation of any larger-scale structures.

Transmission Electron Microscopy (TEM): TEM could provide higher-resolution images of the internal structure of assemblies, particularly for nanoscale objects that could be dispersed on a TEM grid.

Atomic Force Microscopy (AFM): AFM would be invaluable for studying assemblies at interfaces, providing topographical information and potentially revealing details about molecular packing in monolayers or thin films.

Hypothetical Microscopy Findings:

| Technique | Observation |

| SEM | No data available |

| TEM | No data available |

| AFM | No data available |

This table is for illustrative purposes only, as no experimental data has been reported.

Solution-Phase Characterization Methods

To study the assembly process in solution, a variety of techniques would be necessary to determine the size, shape, and stability of any aggregates.

Dynamic Light Scattering (DLS): DLS could be used to determine the hydrodynamic radius of any aggregates in solution, providing information on their size distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration-dependent NMR studies, as well as techniques like Diffusion Ordered Spectroscopy (DOSY), could elucidate the nature of intermolecular interactions and provide insights into the aggregation number.

UV-Vis and Fluorescence Spectroscopy: Changes in the electronic absorption or emission spectra as a function of concentration or solvent could indicate the formation of supramolecular assemblies and provide information about the electronic interactions between the molecules.

Hypothetical Solution-Phase Characterization Data:

| Method | Parameter Measured | Result |

| DLS | Hydrodynamic Radius | No data available |

| NMR (DOSY) | Diffusion Coefficient | No data available |

| UV-Vis Spectroscopy | λmax Shift | No data available |

This table is for illustrative purposes only, as no experimental data has been reported.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

2-Pentanone, 4-methyl-4-nitroso- can serve as a valuable synthetic intermediate for the construction of complex molecular architectures, particularly those incorporating nitrogen and oxygen functionalities. Its bifunctional nature, possessing both an electrophilic nitroso group and a ketone, allows for a diverse range of chemical transformations.

The nitroso group is a powerful tool for the synthesis of nitrogen-containing heterocycles. csic.esnih.govnih.govmdpi.comnih.govresearchgate.netopenmedicinalchemistryjournal.com One of the most prominent applications of C-nitroso compounds in this context is their participation in hetero-Diels-Alder reactions. wikipedia.org In this type of reaction, the nitroso compound can act as a dienophile, reacting with a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine ring system. This heterocyclic core is a versatile precursor for the synthesis of various biologically important molecules.

Another key reaction for heterocyclic synthesis involving nitroso compounds is the nitroso-aldol reaction. csic.espnas.org This reaction, which can be catalyzed by metal complexes or organic catalysts, involves the reaction of an enol or enolate with a nitroso compound to form α-aminooxy or α-hydroxyamino carbonyl compounds. csic.espnas.orgnih.gov These products can then be further cyclized to generate a variety of heterocyclic structures. For instance, the reaction of 1-nitroso-2-naphthols with α-functionalized ketones has been shown to yield naphtho[1,2-d] csic.esnih.govoxazoles. acs.org

The reactivity of 2-Pentanone, 4-methyl-4-nitroso- in such transformations would be influenced by the presence of the α-carbonyl group, which can activate the nitroso group for nucleophilic attack.

Table 1: Potential Heterocyclic Systems from 2-Pentanone, 4-methyl-4-nitroso-

| Reaction Type | Reactant | Resulting Heterocycle |

| Hetero-Diels-Alder | Conjugated Diene | Substituted 1,2-Oxazine |

| Nitroso-Aldol/Cyclization | Enolate/Enamine | Substituted Oxazole, Isoxazole, or other N,O-heterocycles |

This table presents potential reaction outcomes based on the known reactivity of similar nitroso compounds.

The nitroso group of 2-Pentanone, 4-methyl-4-nitroso- can be utilized to introduce oxygenated functionalities into organic molecules. The catalytic enantioselective nitroso-aldol reaction, for example, provides a route to α-aminooxy and α-hydroxy ketones. pnas.orgnih.gov This transformation effectively introduces an oxygen atom at the α-position of a carbonyl compound with a high degree of stereocontrol.

Furthermore, the reduction of the nitroso group can lead to the formation of hydroxylamines, which are valuable synthetic intermediates. The subsequent cleavage of the N-O bond can provide access to amines and alcohols. While direct alkylation via the nitroso group is less common, the transformation of the nitroso group into other functionalities, such as amines, can then be followed by standard alkylation procedures.

The development of stereoselective reactions involving nitroso compounds has been a significant area of research. acs.org Asymmetric catalysis of the hetero-Diels-Alder and nitroso-aldol reactions allows for the synthesis of enantiomerically enriched products. csic.esacs.org Chiral catalysts, often based on transition metals or organic molecules, can control the facial selectivity of the addition of the nitroso group to a prochiral substrate. csic.esnih.gov

For 2-Pentanone, 4-methyl-4-nitroso-, its prochiral nature offers the potential for stereoselective transformations at the carbon atom bearing the nitroso group. The use of chiral catalysts could enable the synthesis of optically active products, which is of paramount importance in medicinal chemistry and the synthesis of natural products.

Utilization as a Reagent in Specific Chemical Transformations

Beyond its role as a synthetic intermediate that becomes incorporated into the final product, 2-Pentanone, 4-methyl-4-nitroso- can also act as a reagent to effect specific chemical transformations. For instance, nitroso compounds can be used as oxidizing agents in certain contexts.

The electrophilicity of the nitroso nitrogen atom makes it susceptible to nucleophilic attack. acs.orgnih.gov This reactivity can be harnessed in various transformations. For example, in the context of α-nitroso ketones, they can participate in reactions with nucleophiles leading to a variety of functionalized products.

Contribution to Functional Materials Development

The unique reactivity of nitroso compounds also extends to the field of materials science, particularly in the development of functional polymers.

A novel polymerization method known as Barbier-type nitro/nitroso addition polymerization has been reported as a versatile approach for the molecular design of polyarylamines through C-N bond formation. While this specific methodology has been demonstrated with nitro and nitrosoarenes, the fundamental reactivity of the nitroso group suggests that monomers like 2-Pentanone, 4-methyl-4-nitroso- could potentially be explored in similar polymerization strategies. The incorporation of the ketone functionality could impart specific properties to the resulting polymer, such as altered solubility or the potential for post-polymerization modification.

Furthermore, the peroxide of the related compound, 4-methyl-2-pentanone (B128772), has been noted for its use as a polymerization initiator. chemicalbook.com This suggests a potential, though less direct, role for derivatives of 2-Pentanone, 4-methyl-4-nitroso- in polymer synthesis.

Development of Responsive or Smart Materials

The development of responsive or smart materials, which can change their properties in response to external stimuli, is a forefront area of materials science. These materials often incorporate molecular switches or functional groups that can undergo reversible chemical or physical transformations. Nitroso compounds, due to the nature of the N=O group, have been explored in various chemical contexts, although specific research detailing the use of 2-Pentanone, 4-methyl-4-nitroso- as a component in smart materials is not found in current literature.

Hypothetically, a molecule like 2-Pentanone, 4-methyl-4-nitroso- could be investigated for its potential in stimuli-responsive systems. The nitroso group can participate in monomer-dimer equilibria, and its electronic properties can be influenced by factors such as light or temperature. However, without experimental data from peer-reviewed studies, any potential application in this field remains speculative. The integration of this specific molecule into a polymer matrix or a self-assembling system to create a responsive material would require dedicated research and development that has not been reported.

Integration of Green Chemistry Principles in Applications

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. When considering the applications of any chemical compound, including 2-Pentanone, 4-methyl-4-nitroso-, the principles of green chemistry would advocate for several key considerations:

Atom Economy: The synthesis of 2-Pentanone, 4-methyl-4-nitroso- should ideally proceed with high atom economy, minimizing the formation of byproducts.

Use of Safer Solvents and Reagents: The production and use of this compound should prioritize the use of non-toxic solvents and reagents.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient, for instance, by running reactions at ambient temperature and pressure.

Renewable Feedstocks: Whenever possible, the starting materials for the synthesis of 2-Pentanone, 4-methyl-4-nitroso- should be derived from renewable resources.

Currently, there is no specific research available that details the application of green chemistry principles to the synthesis or use of 2-Pentanone, 4-methyl-4-nitroso-. The development of greener synthetic routes for this and related nitroso ketones would be a valuable area for future research.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing C-nitroso compounds is a significant goal in modern chemistry. For a target like 2-Pentanone, 4-methyl-4-nitroso-, future research will likely pivot away from traditional methods, which can be inefficient or rely on harsh reagents, toward more sustainable alternatives. acs.orgacs.org

Key research avenues include:

Photochemical Synthesis: Leveraging light to induce the formation of the C-N bond offers a green alternative to conventional methods. acs.org Continuous flow photochemical reactors could provide a scalable and efficient route to nitrosoarenes and related compounds. acs.org

Improved Nitration of Enones: Building upon established methods like the Miyakoshi procedure, which converts α,β-unsaturated ketones into β-nitro ketones, new research could adapt these for nitroso-functionalization. rsc.orgunive.itresearchgate.netrsc.org The use of solid-supported reagents and green solvents like cyclopentyl methyl ether (CPME) represents a significant step toward eco-friendly synthesis. rsc.orgrsc.org

Biocatalytic Routes: The use of enzymes to catalyze the formation of the C-nitroso bond is a nascent but promising field. This approach could offer unparalleled selectivity and sustainability.

Oxidation of Precursors: Advanced methods for the selective oxidation of corresponding hydroxylamines or amines will be crucial. wikipedia.org Developing catalysts that prevent over-oxidation to the nitro derivative is a key challenge. acs.org

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Photochemical Rearrangement | High efficiency, scalability with flow chemistry, mild conditions. acs.org | Development of new photo-responsive precursors; optimizing reactor design. |

| Modified Miyakoshi Reaction | Use of readily available starting materials (enones). rsc.org | Adapting for nitroso-functionalization, use of solid supports and green solvents. rsc.orgrsc.org |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally benign. | Enzyme discovery and engineering for C-nitrosation reactions. |

| Selective Oxidation | Direct conversion from common functional groups. wikipedia.org | Design of catalysts to prevent over-oxidation to nitro compounds. acs.org |

Deeper Understanding of Intramolecular and Intermolecular Reactivity

The unique combination of a ketone and a tertiary nitroso group within the same molecule opens up a fascinating array of potential reactions. C-nitroso compounds are known for their high reactivity and ability to participate in various transformations, including nitroso-ene and nitroso-aldol reactions. wikipedia.orgrsc.org

Future research will likely focus on:

Intramolecular Cyclization: The proximity of the ketone and nitroso groups could facilitate novel intramolecular reactions. For example, an intramolecular aldol-type reaction could lead to the formation of cyclic hydroxylamines, which are valuable synthetic intermediates. The potential for intramolecular ene reactions also warrants investigation. ucl.ac.uk

Dimerization and Tautomerization: A fundamental property of many nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.orgresearchgate.net A detailed study of this equilibrium for 2-Pentanone, 4-methyl-4-nitroso- would be essential for controlling its reactivity. Since it is a tertiary nitrosoalkane, isomerization to an oxime via C-H tautomerization is blocked, but C-C bond fission could be a possible, albeit less common, isomerization pathway under certain conditions. wikipedia.org

Hetero-Diels-Alder Reactions: Nitroso compounds are excellent dienophiles in hetero-Diels-Alder reactions, providing a route to oxazine (B8389632) heterocycles. nih.govwikipedia.org Investigating the reactivity of 2-Pentanone, 4-methyl-4-nitroso- with various dienes could unlock pathways to complex nitrogen- and oxygen-containing ring systems.

Radical Trapping: C-nitroso compounds are effective spin traps, used to detect and identify transient radical species. researchgate.net The specific structure of 2-Pentanone, 4-methyl-4-nitroso- might offer unique advantages in trapping specific types of radicals in biological or chemical systems.

Design of Advanced Catalytic Systems Based on its Coordination Properties

The nitroso group can act as a ligand, binding to metal centers through its nitrogen or oxygen atoms, and sometimes in a bridging fashion. wikipedia.orgwikipedia.org This coordination ability suggests that 2-Pentanone, 4-methyl-4-nitroso- could serve as a building block for novel catalytic systems. aquigenbio.com

Emerging trends in this area include:

Novel Ligand Scaffolds: The presence of both a "hard" ketone oxygen and a "soft" nitroso group offers the potential for this molecule to act as a bidentate or hemilabile ligand. This dual functionality could be exploited to create catalysts with tunable electronic and steric properties.